7,7-dihexyl-3,11-dithiatricyclo[6.3.0.02,6]undeca-1(8),2(6),4,9-tetraene
Overview
Description
7,7-dihexyl-3,11-dithiatricyclo[63002,6]undeca-1(8),2(6),4,9-tetraene is a complex organic compound characterized by its unique tricyclic structure containing sulfur atoms
Mechanism of Action
Target of Action
The primary target of 4,4-Dihexyl-4H-cyclopenta[1,2-b:5,4-b’]dithiophene is the π-conjugated system in organic electronics . The compound is used in the development of π-conjugated oligomers , which are key components in organic electronic devices .
Mode of Action
4,4-Dihexyl-4H-cyclopenta[1,2-b:5,4-b’]dithiophene interacts with its targets through conjugation . The compound has a longer mean conjugation length than oligothiophenes and oligothiophene-vinylenes . This allows for more effective conjugation when embedded into semiconducting polymers .
Biochemical Pathways
The compound affects the redox chemistry of the π-conjugated system . It stabilizes polycationic states, with the radical cations and dications being strong NIR absorbers . The compound also displays singlet diradicaloid character .
Result of Action
The action of 4,4-Dihexyl-4H-cyclopenta[1,2-b:5,4-b’]dithiophene results in compounds with new electronic properties and unique structures potentially exploitable in organic electronics . The compound contributes to the realization of a lower band gap in semiconducting polymers .
Action Environment
The action, efficacy, and stability of 4,4-Dihexyl-4H-cyclopenta[1,2-b:5,4-b’]dithiophene can be influenced by various environmental factors. For instance, the temperature and pressure conditions during the synthesis process can affect the compound’s properties . Additionally, the compound’s performance in organic electronic devices can be influenced by factors such as the device architecture and operating conditions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7,7-dihexyl-3,11-dithiatricyclo[6.3.0.02,6]undeca-1(8),2(6),4,9-tetraene typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often require specific catalysts and solvents to facilitate the formation of the tricyclic structure .
Industrial Production Methods
While detailed industrial production methods are not widely documented, the synthesis on a larger scale would likely involve optimization of the laboratory-scale procedures. This includes scaling up the reaction volumes, ensuring consistent quality of reagents, and implementing efficient purification techniques to obtain the desired compound in high yield and purity .
Chemical Reactions Analysis
Types of Reactions
7,7-dihexyl-3,11-dithiatricyclo[6.3.0.02,6]undeca-1(8),2(6),4,9-tetraene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfur atoms to thiols or other reduced forms.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Various nucleophiles and electrophiles can be employed depending on the desired substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce thiols .
Scientific Research Applications
7,7-dihexyl-3,11-dithiatricyclo[6.3.0.02,6]undeca-1(8),2(6),4,9-tetraene has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecular architectures.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Biology and Medicine: Research is ongoing to explore its potential biological activities and therapeutic applications.
Comparison with Similar Compounds
Similar Compounds
- 7,7-dihexyl-4,10-dimethyl-3,11-dithia-7-silatricyclo[6.3.0.0^2,6]undeca-1(8),2(6),4,9-tetraene
- 4,7-bis(7,7-dihexyl-3,11-dithiatricyclo[6.3.0.02,6]undeca-1(8),2(6),4,9-tetraen-4-yl)-2,1,3-benzothiadiazole
Uniqueness
7,7-dihexyl-3,11-dithiatricyclo[6.3.0.02,6]undeca-1(8),2(6),4,9-tetraene is unique due to its specific tricyclic structure and the presence of sulfur atoms, which confer distinct chemical properties.
Properties
IUPAC Name |
7,7-dihexyl-3,11-dithiatricyclo[6.3.0.02,6]undeca-1(8),2(6),4,9-tetraene | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H30S2/c1-3-5-7-9-13-21(14-10-8-6-4-2)17-11-15-22-19(17)20-18(21)12-16-23-20/h11-12,15-16H,3-10,13-14H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RTOLOMCKXMZOIH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCC1(C2=C(C3=C1C=CS3)SC=C2)CCCCCC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H30S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90731977 | |
Record name | 4,4-Dihexyl-4H-cyclopenta[1,2-b:5,4-b']bisthiophene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90731977 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
346.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
153312-86-8 | |
Record name | 4,4-Dihexyl-4H-cyclopenta[1,2-b:5,4-b']bisthiophene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90731977 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
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Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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